4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide
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Overview
Description
4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide: is an organic compound that features a benzamide core substituted with a 2-methoxyphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide typically involves the reaction of 4-aminobenzamide with 2-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and polymers .
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structure .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic functions, depending on the specific application .
Comparison with Similar Compounds
- 4-[(2-Methoxyphenyl)carbamoyl]butanoic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: Compared to these similar compounds, 4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both carbamoyl and benzamide functionalities. This dual functionality enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-[(2-methoxyphenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-3-2-4-12(13)18-15(20)17-11-8-6-10(7-9-11)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFWECXPTDGZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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